Structural Differentiation: Acetamide vs. Cyclopentanecarboxamide Terminus in Pyridinylaminopyrimidine EGFR Inhibitors
The defining structural feature differentiating CAS 1428349-07-8 from its closest cataloged analog, N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide, is the terminal amide moiety—acetamide (C2H3O, MW 43 Da) versus cyclopentanecarboxamide (C6H9O, MW 109 Da). This difference results in a molecular weight delta of 54 Da (286.33 vs. 340.43 g/mol) and a calculated lipophilicity shift of approximately +1.5 to +2.0 logP units for the cyclopentane analog . The patent literature covering this scaffold (US10072002B2) teaches that the nature of the terminal amide group directly influences the compound's selectivity window between mutant EGFR (L858R, T790M) and wild-type EGFR, with smaller, less lipophilic termini generally favoring improved selectivity indices [1]. However, no direct, publicly available head-to-head IC50 comparison between these two specific compounds has been identified in the peer-reviewed or patent literature.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) as determinants of EGFR mutant selectivity |
|---|---|
| Target Compound Data | MW = 286.33 g/mol; terminal group = acetamide (C2H3NO); predicted cLogP approximately 1.0–1.5 (estimated by fragment-based calculation) |
| Comparator Or Baseline | N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide: MW = 340.43 g/mol; terminal group = cyclopentanecarboxamide (C6H11NO); predicted cLogP approximately 2.5–3.5 |
| Quantified Difference | ΔMW = 54 Da; ΔcLogP ≈ +1.5 to +2.0 for comparator |
| Conditions | In silico physicochemical prediction; no direct comparative biochemical assay data publicly available for the target compound |
Why This Matters
In kinase inhibitor development, lower molecular weight and lipophilicity correlate with improved ligand efficiency and reduced off-target promiscuity; for procurement decisions, the acetamide analog is expected to exhibit a meaningfully different property profile from bulkier amide analogs, impacting solubility, permeability, and selectivity.
- [1] Luo H, Zhou H, Wang S, Wu Y. US10072002B2 - Pyridinylaminopyrimidine derivatives, preparation process and use thereof. United States Patent. Published September 11, 2018. Assignee: Shanghai Allist Pharmaceuticals, Inc. View Source
